![molecular formula C20H28N4O2S B5086960 5-[6-[cyclohexyl(ethyl)amino]pyridazin-3-yl]-N,2-dimethylbenzenesulfonamide](/img/structure/B5086960.png)
5-[6-[cyclohexyl(ethyl)amino]pyridazin-3-yl]-N,2-dimethylbenzenesulfonamide
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Overview
Description
5-[6-[cyclohexyl(ethyl)amino]pyridazin-3-yl]-N,2-dimethylbenzenesulfonamide is a complex organic compound featuring a pyridazine ring substituted with a cyclohexyl(ethyl)amino group and a benzenesulfonamide moiety. This compound is part of the pyridazine family, known for its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[6-[cyclohexyl(ethyl)amino]pyridazin-3-yl]-N,2-dimethylbenzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of the cyclohexyl(ethyl)amino group and the benzenesulfonamide moiety. Common reagents used in these reactions include cyclohexylamine, ethyl bromide, and sulfonamide derivatives. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles to enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
5-[6-[cyclohexyl(ethyl)amino]pyridazin-3-yl]-N,2-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique pharmacological properties .
Scientific Research Applications
5-[6-[cyclohexyl(ethyl)amino]pyridazin-3-yl]-N,2-dimethylbenzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-[6-[cyclohexyl(ethyl)amino]pyridazin-3-yl]-N,2-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs share structural similarities and pharmacological activities.
Sulfonamide Derivatives: Other sulfonamide-containing compounds, such as sulfa drugs, exhibit similar antimicrobial properties.
Uniqueness
5-[6-[cyclohexyl(ethyl)amino]pyridazin-3-yl]-N,2-dimethylbenzenesulfonamide is unique due to its specific combination of a pyridazine ring with a cyclohexyl(ethyl)amino group and a benzenesulfonamide moiety.
Properties
IUPAC Name |
5-[6-[cyclohexyl(ethyl)amino]pyridazin-3-yl]-N,2-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2S/c1-4-24(17-8-6-5-7-9-17)20-13-12-18(22-23-20)16-11-10-15(2)19(14-16)27(25,26)21-3/h10-14,17,21H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDQXOFNVMEVGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C2=NN=C(C=C2)C3=CC(=C(C=C3)C)S(=O)(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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